5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an amino group, two methyl groups, and a carboxylic acid group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functional group modifications.
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Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-Aminothiophene and a suitable aldehyde.
Reaction Conditions: Condensation reaction under acidic conditions to form the thieno[2,3-d]pyrimidine ring.
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Functional Group Modifications
Amination: Introduction of the amino group at the 5-position using amination reagents such as ammonia or amines.
Methylation: Introduction of methyl groups at the 2- and 4-positions using methylating agents like methyl iodide.
Carboxylation: Introduction of the carboxylic acid group at the 6-position through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on their specific modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine: Lacks the carboxylic acid group.
2,4-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the amino group.
5-Amino-2-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks one methyl group.
Uniqueness
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, along with two methyl groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-3-5-6(10)7(9(13)14)15-8(5)12-4(2)11-3/h10H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJUTDJTHKSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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